molecular formula C22H19FN2O4S B2648443 2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide CAS No. 1203325-85-2

2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide

Cat. No.: B2648443
CAS No.: 1203325-85-2
M. Wt: 426.46
InChI Key: XSTNZBSLIQKDMT-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide is a synthetic benzamide derivative intended for research and experimental applications. Compounds within the benzamide chemical class are of significant interest in medicinal chemistry and chemical biology, often investigated for their potential as molecular scaffolds in drug discovery . The structure of this compound, which incorporates fluorine and a phenylsulfonyl group, suggests potential for diverse research applications. Fluorine atoms are commonly used in drug design to modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Similarly, the sulfonamide functional group is a key pharmacophore found in molecules that interact with a wide range of enzymes and receptors . Researchers may explore this compound as a building block in the synthesis of more complex molecules or as a candidate for screening against various biological targets. Its structural features make it a relevant candidate for research in areas such as inhibitor design and the development of novel therapeutic agents . Furthermore, benzamide-like structures have been utilized in the development of advanced materials, such as functional nanomembranes for chemical detection and separation, highlighting their interdisciplinary utility . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific use.

Properties

IUPAC Name

N-[2-[3-(benzenesulfonyl)propanoylamino]phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S/c23-18-11-5-4-10-17(18)22(27)25-20-13-7-6-12-19(20)24-21(26)14-15-30(28,29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTNZBSLIQKDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It is used in the development of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties/Activities
2-Fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide C22H18FN3O4S 2-fluoro, phenylsulfonyl propanamido ~412.42 Hypothesized receptor antagonism
2-Fluoro-N-[3-(propanoylamino)phenyl]benzamide () C16H15FN2O2 2-fluoro, propanoylamino 286.31 Unknown activity; simpler side chain
2-Fluoro-N-[2-(2-methylindol-3-yl)ethyl]benzamide () C19H17FN2O 2-fluoro, indole-ethyl 308.36 Potential CNS activity (indole moiety)
AR04 () C24H19F4N3O3 2-fluoro, tetrahydrofuran cyclic urea 473.43 Androgen receptor antagonist (IC50 < 10 nM)

Key Observations :

  • Side Chain Complexity: The target compound’s phenylsulfonyl propanamido group introduces steric bulk and polarity compared to simpler analogs like ’s propanoylamino derivative. This may reduce solubility but enhance receptor binding specificity .
  • Fluorine Positioning : Unlike AR04 (), where fluorine is part of a trifluoromethyl group, the target compound’s 2-fluoro placement on the benzoyl ring may influence electronic effects without excessive hydrophobicity .

Sulfonamide-Containing Compounds

Key Observations :

  • Sulfonamide Role : The target compound’s phenylsulfonyl group may mimic L748337 () in facilitating hydrogen bonding with target proteins, though its propanamido linker provides greater conformational flexibility .
  • Divergent Applications: Sulfonamides like mepronil () act as pesticides, whereas the target compound’s structure aligns more with therapeutic agents (e.g., receptor antagonists), highlighting how minor substituent changes dictate function .

Fluorinated Aromatic Compounds

Table 3: Fluorine Impact on Bioactivity
Compound Name (Source) Fluorine Position Activity/Stability Enhancement
Target Compound 2-fluoro on benzoyl Improved metabolic stability vs. non-fluorinated analogs
4-Bromo-N-(2-chloro-6-fluorophenyl)benzamide () 5-fluoro, 6-fluoro on aryl Enhanced binding to chlorophenol targets
Bicalutamide () 4-fluoro on benzene Androgen receptor antagonism (clinical use)

Key Observations :

    Biological Activity

    2-Fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a complex structure that includes a fluorine atom and a sulfonamide group, which are known to influence its biological activities. The chemical formula is C19H20FNO3SC_{19}H_{20}FNO_3S, and it possesses unique properties that contribute to its interaction with biological targets.

    Biological Activity Overview

    Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

    Cell Line IC50 (µM) Mechanism Reference
    Hep-23.25Induction of apoptosis
    P81517.82Cell cycle arrest
    MCF-71.88CDK2 inhibition
    A54926Autophagy induction
    HCT11614.31Topoisomerase-IIa inhibition

    The biological activity of this compound can be attributed to several mechanisms:

    • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, making it a candidate for further development in oncology.
    • Cell Cycle Arrest : It interferes with the cell cycle, particularly at the S phase, which is crucial for DNA synthesis.
    • Inhibition of Kinases : The compound demonstrates inhibitory effects on cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

    Case Studies

    • Cytotoxicity Against Hep-2 and P815 Cell Lines : A study demonstrated that the compound exhibited significant cytotoxic potential with IC50 values indicating strong efficacy against these cell lines. The mechanism involved apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.
    • Testing on MCF-7 Cell Line : Another investigation revealed that the compound inhibited CDK2 with an IC50 value of 1.88 µM, suggesting its role in controlling cell proliferation in breast cancer cells.
    • Autophagy Induction in A549 Cells : Research indicated that treatment with the compound led to autophagy without apoptosis in A549 lung cancer cells, showcasing its dual action mechanism.

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